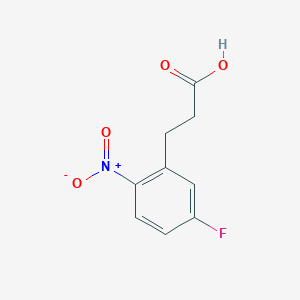

3-(5-Fluoro-2-nitrophenyl)propanoic acid

Description

Properties

IUPAC Name |

3-(5-fluoro-2-nitrophenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO4/c10-7-2-3-8(11(14)15)6(5-7)1-4-9(12)13/h2-3,5H,1,4H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLEBYEUPLNOEDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)CCC(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 3 5 Fluoro 2 Nitrophenyl Propanoic Acid

Retrosynthetic Analysis of the 3-(5-Fluoro-2-nitrophenyl)propanoic acid Scaffold

A retrosynthetic analysis of this compound reveals several potential disconnection points, leading to various synthetic strategies. The most logical approaches involve either the formation of the carbon-carbon bond of the propanoic acid side chain or the introduction of the aromatic substituents at different stages.

Route A: Chain Elongation Strategy

This is often the most viable approach. The primary disconnection is at the Cα-Cβ bond of the propanoic acid side chain. This leads back to a two-carbon unit (derived from malonic acid or its equivalent) and a substituted benzaldehyde. This pathway suggests a Knoevenagel or Doebner-Knoevenagel condensation as a key step. Further disconnection of the starting aldehyde, 4-fluoro-2-nitrobenzaldehyde (B1294362), by removing the functional groups, leads to simple, commercially available precursors like 4-fluorotoluene.

Route B: Aromatic Substitution Strategy

An alternative retrosynthesis involves disconnecting the nitro and fluoro groups.

Disconnection of the Nitro Group: This leads back to 3-(3-fluorophenyl)propanoic acid as a precursor. The forward reaction would be a regioselective nitration.

Disconnection of the Fluoro Group: This suggests a precursor like 3-(5-chloro-2-nitrophenyl)propanoic acid, which could potentially undergo a nucleophilic aromatic substitution (Halex reaction) to introduce the fluorine atom.

Each of these retrosynthetic pathways presents unique challenges, particularly concerning regioselectivity, which will be discussed in the subsequent sections.

Development and Optimization of Preparative Routes to this compound

Strategic Nitration of Fluorophenyl Propanoic Acid Precursors

The direct nitration of a pre-existing fluorophenyl propanoic acid scaffold is a conceptually simple approach. The starting material for this route would be 3-(3-fluorophenyl)propanoic acid. The success of this strategy hinges on the regiochemical outcome of the electrophilic aromatic nitration.

The directing effects of the substituents on the aromatic ring govern the position of the incoming nitro group. The fluorine atom is an ortho-, para-director, while the propyl-carboxylic acid group is a meta-director. Therefore, nitrating 3-(3-fluorophenyl)propanoic acid would be expected to yield a mixture of isomers, with the primary products being 3-(3-Fluoro-4-nitrophenyl)propanoic acid, 3-(3-Fluoro-6-nitrophenyl)propanoic acid, and 3-(3-Fluoro-2-nitrophenyl)propanoic acid. The desired 2-nitro isomer is sterically hindered by the adjacent propanoic acid chain, making it a minor product. This lack of regioselectivity makes this route generally less favorable for the specific synthesis of the target molecule.

Functionalization of Aromatic Propanoic Acid Derivatives with Fluorine and Nitro Groups

This strategy involves introducing the fluoro and nitro groups onto a propanoic acid derivative that already possesses one of these substituents.

One potential pathway is the fluorination of a precursor like 3-(5-chloro-2-nitrophenyl)propanoic acid. This would typically involve a nucleophilic aromatic substitution reaction using a fluoride (B91410) source, such as potassium fluoride, in a polar aprotic solvent at elevated temperatures. However, such reactions can be challenging and may require specific catalysts.

Conversely, starting with a fluorinated precursor and introducing the nitro group is essentially the nitration strategy discussed in 2.2.1 and suffers from the same regioselectivity issues.

Chain Elongation Methodologies for the Propanoic Acid Moiety

Chain elongation has proven to be the most effective and regioselective method for synthesizing this compound. This multi-step process begins with a correctly substituted benzene (B151609) ring and builds the propanoic acid side chain.

The key intermediate for this route is 4-fluoro-2-nitrobenzaldehyde . This starting material can be synthesized through various methods, including the oxidation of 4-fluoro-2-nitrotoluene (B1294404) or the fluorination of 4-chloro-2-nitrobenzaldehyde.

The subsequent steps are as follows:

Knoevenagel Condensation: 4-fluoro-2-nitrobenzaldehyde is condensed with malonic acid in the presence of a base catalyst, such as pyridine (B92270) or piperidine (B6355638). This reaction forms an α,β-unsaturated dicarboxylic acid, which readily undergoes decarboxylation upon heating to yield 3-(5-Fluoro-2-nitrophenyl)propenoic acid. This reaction is a modification of the Knoevenagel condensation known as the Doebner modification wikipedia.org.

Reduction: The carbon-carbon double bond of the propenoic acid intermediate is then selectively reduced to a single bond. It is crucial to choose a reduction method that does not also reduce the nitro group. Catalytic hydrogenation using specific catalysts like palladium on carbon (Pd/C) under controlled conditions (e.g., low pressure of hydrogen) or transfer hydrogenation can achieve this selective reduction.

The following table summarizes a typical reaction sequence for the chain elongation methodology.

| Step | Reactants | Reagents/Conditions | Product | Typical Yield (%) |

|---|---|---|---|---|

| 1 | 4-Fluoro-2-nitrobenzaldehyde, Malonic acid | Pyridine, Piperidine (cat.), Heat | 3-(5-Fluoro-2-nitrophenyl)propenoic acid | 75-85 |

| 2 | 3-(5-Fluoro-2-nitrophenyl)propenoic acid | H₂, Pd/C, Ethanol | This compound | 90-98 |

Chemo-, Regio-, and Stereoselective Synthesis Approaches

Controlling selectivity is paramount in the synthesis of this compound.

Regioselectivity: As highlighted, the chain elongation method offers superior regiocontrol compared to direct nitration. By starting with 4-fluoro-2-nitrobenzaldehyde, the positions of the fluoro and nitro groups are fixed from the outset, avoiding the formation of unwanted isomers. The regioselectivity of the initial nitration to form the precursor (e.g., 4-fluoro-2-nitrotoluene) is also a critical consideration, governed by the directing effects of the substituents on the starting material.

Chemoselectivity: This is most critical during the reduction of 3-(5-Fluoro-2-nitrophenyl)propenoic acid. The reaction conditions must be carefully chosen to reduce the alkene double bond while leaving the nitro group intact. Catalytic hydrogenation is a common method, but over-reduction to the corresponding aniline (B41778) can occur. The choice of catalyst, solvent, temperature, and hydrogen pressure are all crucial parameters to control for a chemoselective outcome.

Stereoselectivity: The Knoevenagel condensation can potentially form both (E) and (Z) isomers of the 3-(5-Fluoro-2-nitrophenyl)propenoic acid intermediate. However, the (E)-isomer is generally the major or exclusive product due to thermodynamic stability. As the subsequent reduction step removes the double bond and the chiral center, the stereochemistry of this intermediate does not affect the final product.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry can be applied to the synthesis of this compound to improve its environmental footprint.

Atom Economy: The chain elongation route generally has a good atom economy, particularly the catalytic reduction step. The Knoevenagel-Doebner condensation involves the loss of water and carbon dioxide, which are benign byproducts.

Use of Safer Solvents: Traditional organic solvents used in these syntheses, such as pyridine or dimethylformamide, can be hazardous. Research into greener alternatives, such as ionic liquids or solvent-free conditions (mechanochemistry), for reactions like the Knoevenagel condensation is an active area. For instance, mechanochemical (ball-milling) Knoevenagel condensations have been shown to proceed efficiently, sometimes without any solvent beilstein-journals.org.

Catalysis: The use of catalysts is central to this synthesis. The piperidine or pyridine used in the Knoevenagel condensation and the palladium catalyst in the hydrogenation step are used in small quantities and can often be recycled and reused, which aligns with green chemistry principles.

Energy Efficiency: Optimizing reaction conditions, such as using microwave irradiation to accelerate reaction times or conducting reactions at ambient temperature where possible, can reduce energy consumption.

Waste Reduction: A highly regioselective route like chain elongation is inherently greener than a non-selective route like direct nitration because it avoids the formation of isomeric byproducts that must be separated and disposed of, thus reducing waste.

Catalytic Methodologies in the Formation of this compound

The predominant catalytic route for the synthesis of this compound involves a multi-step sequence commencing with a palladium-catalyzed Heck-type coupling reaction, followed by a selective catalytic hydrogenation and subsequent hydrolysis. This pathway allows for the construction of the carbon skeleton and the precise installation of the required functional groups.

A plausible and well-documented approach begins with the Heck coupling of an appropriate aryl halide, namely 1-bromo-5-fluoro-2-nitrobenzene, with an acrylate (B77674) ester, such as ethyl acrylate. This reaction forms the corresponding cinnamic acid derivative, ethyl (E)-3-(5-fluoro-2-nitrophenyl)acrylate. The success of this step is highly dependent on the choice of the palladium catalyst, ligands, and reaction conditions. For electron-deficient aryl bromides like 1-bromo-5-fluoro-2-nitrobenzene, palladium catalysts supported by N-heterocyclic carbene (NHC) or electron-rich phosphine (B1218219) ligands have demonstrated high efficacy. nih.govresearchgate.net These ligand systems facilitate the oxidative addition of the aryl bromide to the palladium(0) center and promote efficient catalytic turnover.

The subsequent step involves the selective catalytic hydrogenation of the carbon-carbon double bond in the acrylate moiety without reducing the nitro group. This chemoselectivity is a critical aspect of the synthesis. Various catalytic systems have been developed for the selective reduction of α,β-unsaturated esters in the presence of nitro groups. These include catalysts based on platinum, palladium, and nickel, often modified to enhance selectivity. commonorganicchemistry.comacs.org Biocatalytic methods, employing ene-reductases, also offer a green and highly selective alternative for this transformation. nih.govox.ac.uk

The final step is the hydrolysis of the resulting ethyl 3-(5-fluoro-2-nitrophenyl)propanoate to the desired this compound. This transformation is typically achieved under acidic or basic conditions.

Below are tables detailing the proposed catalytic reactions and the types of catalysts that have been reported for similar transformations.

Table 1: Proposed Catalytic Synthesis of this compound via Heck Reaction Pathway

| Step | Reactants | Product | Catalyst System (Examples for similar transformations) |

| 1. Heck Coupling | 1-bromo-5-fluoro-2-nitrobenzene + Ethyl acrylate | Ethyl (E)-3-(5-fluoro-2-nitrophenyl)acrylate | Catalyst: Pd(OAc)₂, Pd₂(dba)₃Ligand: PPh₃, P(o-tol)₃, NHC ligands (e.g., IPr, SIMes)Base: Et₃N, K₂CO₃, Cs₂CO₃Solvent: DMF, DMAc, Toluene (B28343) |

| 2. Catalytic Hydrogenation | Ethyl (E)-3-(5-fluoro-2-nitrophenyl)acrylate | Ethyl 3-(5-fluoro-2-nitrophenyl)propanoate | Catalyst: Pd/C, PtO₂, Raney Ni, Rh/CHydrogen Source: H₂ gas, Transfer hydrogenation (e.g., HCOOH, NH₄HCO₂)Solvent: Ethanol, Methanol, Ethyl acetate |

| 3. Hydrolysis | Ethyl 3-(5-fluoro-2-nitrophenyl)propanoate | This compound | Reagent: HCl (aq), H₂SO₄ (aq), NaOH (aq), LiOH (aq)Solvent: Water, Ethanol/Water, THF/Water |

Table 2: Research Findings on Catalytic Systems for Key Transformations

| Transformation | Catalyst System | Substrate Scope | Key Findings & Conditions |

| Heck Coupling of Aryl Bromides | Pd(OAc)₂ / N-heterocyclic carbene (NHC) precursors | Electron-donating and electron-withdrawing aryl bromides | The in-situ generated Pd-NHC complexes show high activity and stability, allowing for efficient coupling in aqueous media under aerobic conditions. nih.govresearchgate.net |

| Selective Hydrogenation of C=C bond | NiFe hydrogenase on carbon black | Aromatic nitro compounds with other reducible groups | This biocatalyst demonstrates high selectivity for the reduction of the nitro group over other unsaturated bonds under mild, aqueous conditions. nih.govox.ac.uk |

| Selective Hydrogenation of C=C bond | Silver clusters on Al₂O₃ | Substituted nitroaromatics (e.g., nitrostyrene) | These catalysts show higher selectivity for the hydrogenation of the C=C bond over the nitro group compared to conventional platinum-group metal catalysts. researchgate.net |

The development of one-pot procedures, where multiple reaction steps are carried out in a single reaction vessel, represents a significant advancement in efficiency and sustainability for the synthesis of 3-arylpropanoic acids. While a specific one-pot synthesis for this compound has not been detailed in the reviewed literature, the principles of tandem catalysis could be applied to combine the Heck coupling and subsequent reduction steps.

Chemical Reactivity and Transformation Mechanisms of 3 5 Fluoro 2 Nitrophenyl Propanoic Acid

Reactivity Profiles of the Aromatic Nitro Group in 3-(5-Fluoro-2-nitrophenyl)propanoic acid

The nitro group is a versatile functional group that strongly influences the chemical properties of the aromatic ring and can itself undergo various transformations.

Reductive Transformations and their Synthetic Utility

The reduction of the aromatic nitro group is a fundamental transformation in organic synthesis, providing access to the corresponding amino compounds, which are valuable intermediates for the synthesis of a wide array of more complex molecules. jsynthchem.com A variety of reducing agents can be employed for this purpose, with the choice of reagent often depending on the presence of other functional groups in the molecule and the desired selectivity.

Common methods for the reduction of nitroarenes include catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide, or Raney nickel, as well as chemical reduction with metals like iron, tin, or zinc in acidic media. masterorganicchemistry.com For instance, the reduction of 2-nitrophenylacetic acid derivatives has been successfully achieved using samarium(II) iodide (SmI2), which proceeds under mild, neutral conditions. researchgate.netthieme-connect.comthieme-connect.com This method involves a single electron transfer mechanism, leading to the formation of the corresponding amino derivative which can then undergo further reactions. thieme-connect.com Another effective method for the reduction of nitroarenes to the corresponding anilines is the use of hydroiodic acid. mdpi.com

The resulting 3-(2-amino-5-fluorophenyl)propanoic acid is a key synthetic intermediate. The amino group can be diazotized and converted to a variety of other functional groups, or it can participate in cyclization reactions to form heterocyclic compounds. For example, the intramolecular condensation of the amino group with the neighboring carboxyl group can lead to the formation of lactams. wikipedia.org The amino-substituted phenylpropanoic acid can also be a precursor for the synthesis of biologically active molecules and pharmaceuticals.

Table 1: Common Reagents for Nitro Group Reduction

| Reagent/Catalyst | Conditions | Product |

|---|---|---|

| H₂, Pd/C | Varies | Amine |

| Fe, HCl | Acidic | Amine |

| Sn, HCl | Acidic | Amine |

| Zn, HCl | Acidic | Amine |

| SmI₂ | Neutral | Amine |

Nucleophilic Aromatic Substitution Activated by the Nitro Functionality

The strong electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr). wikipedia.orglibretexts.org This activation is most pronounced at the positions ortho and para to the nitro group. In the case of this compound, the nitro group is ortho to the fluorine atom and meta to the propanoic acid side chain. This positioning makes the carbon atom bearing the fluorine atom susceptible to nucleophilic attack.

The mechanism of SNAr reactions typically involves a two-step addition-elimination process. youtube.com A nucleophile attacks the electron-deficient aromatic ring at the carbon atom bearing the leaving group (in this case, fluorine), forming a resonance-stabilized intermediate known as a Meisenheimer complex. youtube.com The negative charge of this intermediate is delocalized over the aromatic ring and is particularly stabilized by the electron-withdrawing nitro group. In the second step, the leaving group departs, restoring the aromaticity of the ring.

The presence of the nitro group is crucial for the stabilization of the Meisenheimer complex and thus for the feasibility of the reaction. masterorganicchemistry.com Without such an activating group, nucleophilic aromatic substitution is generally not observed. masterorganicchemistry.com

Investigation of Fluorine-Mediated Reactivity in the Aromatic Ring

The fluorine atom on the aromatic ring also plays a significant role in the reactivity of this compound, both as a directing group in metallation reactions and as a potential leaving group in nucleophilic aromatic substitution.

Directed Ortho Metalation Studies

Directed ortho metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.org This reaction involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate. baranlab.org This intermediate can then be trapped with various electrophiles to introduce a wide range of substituents.

Fluorine is known to be a modest ortho-directing group in DoM reactions. organic-chemistry.org In this compound, the fluorine atom could potentially direct metalation to the C6 position. However, the molecule also contains a nitro group and a carboxylic acid. The nitro group is generally not a good directing group for ortho metalation due to its strong electron-withdrawing nature, which increases the acidity of all ring protons, and its susceptibility to react with organolithium reagents. The carboxylic acid group is acidic and would be deprotonated by the organolithium reagent, forming a carboxylate which can also act as a directing group, but this would compete with the directing effect of the fluorine. The interplay and relative directing ability of these functional groups would determine the regioselectivity of a DoM reaction on this substrate.

Nucleophilic Aromatic Substitution Involving the Fluoro Group

As mentioned in section 3.1.2, the fluorine atom in this compound is activated towards nucleophilic aromatic substitution by the ortho-nitro group. wikipedia.org Interestingly, in SNAr reactions, fluoride (B91410) is often a better leaving group than other halogens like chloride or bromide. stackexchange.com This is because the rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex, and the high electronegativity of fluorine strongly stabilizes this negatively charged intermediate through its inductive effect. stackexchange.com

The reactivity of the fluoro group allows for its displacement by a variety of nucleophiles, such as alkoxides, thiolates, and amines, providing a versatile method for the synthesis of a range of substituted phenylpropanoic acid derivatives. The efficiency of the substitution can be influenced by the nature of the nucleophile, the solvent, and the reaction conditions.

Transformations Involving the Propanoic Acid Carboxyl Functionality

The propanoic acid side chain provides a handle for a variety of chemical transformations, primarily involving the carboxyl group. These reactions are generally well-established and include esterification and amide bond formation.

Esterification of the carboxylic acid can be achieved by reacting it with an alcohol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. This reaction, known as the Fischer esterification, is an equilibrium process. masterorganicchemistry.comyoutube.com To drive the reaction towards the ester product, it is common to use an excess of the alcohol or to remove the water that is formed during the reaction. masterorganicchemistry.com The reactivity of the alcohol can influence the reaction rate, with primary alcohols generally being more reactive than secondary alcohols. ceon.rs

Amide formation can be accomplished by reacting the carboxylic acid with an amine. This reaction typically requires the activation of the carboxylic acid, for example, by converting it into a more reactive derivative such as an acid chloride or by using a coupling agent. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), which facilitate the formation of the amide bond under mild conditions. organic-chemistry.org A variety of amines can be used in this reaction, leading to the synthesis of a diverse range of amides. nih.govresearchgate.net

Table 2: Common Transformations of the Carboxyl Group

| Reaction | Reagents | Product |

|---|---|---|

| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Ester |

Derivatization to Esters, Amides, and Acid Chlorides

The propanoic acid side chain is readily converted into common carboxylic acid derivatives such as esters, amides, and acid chlorides through established synthetic protocols. These transformations are fundamental in organic synthesis for modifying the compound's physical properties and for creating intermediates for more complex molecules.

Esters: Esterification is typically achieved via Fischer esterification, involving the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. Alternatively, the acid can be converted to its carboxylate salt and reacted with an alkyl halide. These methods are used to produce a variety of ester derivatives. For instance, related nitrophenyl propionates, like ethyl 2-(3-fluoro-4-nitrophenyl)propionate, have been synthesized through processes involving the decarboxylation of a malonate ester precursor. google.com

Amides: Amide synthesis generally requires the activation of the carboxylic acid. This can be done by first converting the acid to a more reactive species, such as an acid chloride, which then readily reacts with a primary or secondary amine. Another common approach involves the use of coupling agents, like dicyclohexylcarbodiimide (DCC) or 1,1'-carbonyldiimidazole (B1668759) (CDI), which facilitate the direct reaction between the carboxylic acid and an amine. mdpi.com This method is widely employed in the synthesis of peptide bonds and other amide-containing structures. rsc.org

Acid Chlorides: The formation of an acid chloride is a key step for creating highly reactive intermediates for the synthesis of esters and amides. This is typically accomplished by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride.

The following table summarizes these derivatization reactions:

| Derivative | Reagents | Reaction Type |

| Ester | Alcohol (e.g., ROH), Acid Catalyst (e.g., H₂SO₄) | Fischer Esterification |

| Amide | 1. Thionyl Chloride (SOCl₂) 2. Amine (e.g., RNH₂) | Two-step via Acid Chloride |

| Amide | Amine (e.g., RNH₂), Coupling Agent (e.g., DCC) | Direct Amidation |

| Acid Chloride | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | Acyl Halogenation |

Decarboxylation Pathways and Mechanisms

Decarboxylation is a chemical reaction that removes the carboxyl group, releasing it as carbon dioxide (CO₂). wikipedia.org For simple alkanoic acids, this process typically requires high temperatures and is often inefficient. The reaction is significantly facilitated when an electron-withdrawing group is present at the β-carbon of the carboxylic acid, such as in β-keto acids, which can undergo decarboxylation upon gentle heating through a cyclic transition state. youtube.commasterorganicchemistry.com

In the case of this compound, the electron-withdrawing nitro-substituted phenyl group is at the β-position. However, it does not provide the same level of activation as a keto group. Therefore, direct thermal decarboxylation would likely require harsh conditions.

Alternative decarboxylation pathways exist, including oxidative methods and metal-catalyzed reactions. nih.gov For instance, studies on the decarboxylation of propanoic acid on palladium surfaces suggest mechanisms that begin with the cleavage of the O–H bond, followed by the scission of the C–CO₂ bond. researchgate.net Such pathways, however, are specific to catalytic systems and may not be representative of the compound's thermal stability. Without a strongly activating group in the β-position, this compound is expected to be relatively stable towards decarboxylation under standard laboratory conditions. wikipedia.org

Electrophilic and Nucleophilic Aromatic Substitution Patterns of the Phenyl Ring

The substitution pattern on the phenyl ring of this compound heavily influences its reactivity towards further aromatic substitution. The presence of a halogen (F) and a strong electron-withdrawing group (NO₂) makes the ring susceptible to nucleophilic attack while deactivating it towards electrophiles.

Nucleophilic Aromatic Substitution (SNAr): The molecule is highly activated for nucleophilic aromatic substitution. youtube.com This is due to two key features:

A potent electron-withdrawing nitro group that can stabilize the negative charge of the intermediate (a Meisenheimer complex). youtube.com

A good leaving group (fluoride) positioned ortho to the nitro group.

The ortho-nitro group dramatically lowers the electron density at the carbon atom bonded to the fluorine, making it the primary site for attack by nucleophiles (e.g., alkoxides, amines, thiolates). The reaction proceeds via an addition-elimination mechanism, where the nucleophile first adds to the ring to form a resonance-stabilized anionic intermediate, followed by the elimination of the fluoride ion to restore aromaticity. This reactivity pattern is well-documented for similar fluoro-nitroaromatic compounds. beilstein-journals.orgnih.govresearchgate.netnih.gov

Electrophilic Aromatic Substitution (EAS): Conversely, the phenyl ring is strongly deactivated towards electrophilic aromatic substitution. masterorganicchemistry.com This is because all three substituents withdraw electron density from the ring, making it less nucleophilic and thus less reactive towards electrophiles. youtube.com The directing effects of the substituents are as follows:

Nitro group (-NO₂): Strongly deactivating and a meta-director.

Propanoic acid group (-CH₂CH₂COOH): Weakly deactivating and a meta-director.

Fluoro group (-F): Deactivating but an ortho, para-director.

The combined effect is a significant reduction in reactivity at all positions. The powerful deactivating nature of the nitro and carboxylic acid groups makes electrophilic substitution reactions, such as nitration or Friedel-Crafts alkylation, extremely difficult to achieve without resorting to forcing conditions that may degrade the molecule. mnstate.eduutexas.edulibretexts.org

The following table summarizes the ring's reactivity:

| Reaction Type | Reactivity | Primary Site of Reaction | Directing Groups' Influence |

| Nucleophilic (SNAr) | Highly Activated | C-5 (Carbon bearing Fluorine) | The ortho-NO₂ group strongly activates the C-F bond for substitution. |

| Electrophilic (EAS) | Strongly Deactivated | Unlikely to occur | The -NO₂ and -CH₂CH₂COOH groups are strong deactivators, overriding the weak directing effect of -F. |

Exploration of Cyclization Reactions and Heterocycle Formation from this compound

The structure of this compound is well-suited for the synthesis of heterocyclic compounds, particularly six-membered lactams. The key transformation involves the chemical reduction of the nitro group, which is positioned ortho to the propanoic acid side chain.

The synthetic pathway typically proceeds in two steps:

Reduction of the Nitro Group: The nitro group is reduced to a primary amine (-NH₂) using standard reducing agents such as tin(II) chloride (SnCl₂) in hydrochloric acid, catalytic hydrogenation (e.g., H₂ over Pd/C), or iron powder in acidic media. This reaction transforms the starting material into 3-(2-amino-5-fluorophenyl)propanoic acid.

Intramolecular Cyclization (Lactamization): The resulting amino acid can then undergo an intramolecular condensation reaction. The nucleophilic amino group attacks the electrophilic carbonyl carbon of the carboxylic acid. This reaction, often promoted by heat or the use of a coupling agent to activate the carboxylic acid, results in the elimination of a water molecule and the formation of a stable, six-membered ring.

The final product of this sequence is 6-fluoro-3,4-dihydroquinolin-2(1H)-one , a substituted lactam. This type of cyclization is a common and powerful strategy for constructing dihydroquinolinone skeletons, which are important structural motifs in medicinal chemistry. mdpi.com

| Step | Reaction Type | Intermediate/Product |

| 1 | Nitro Group Reduction | 3-(2-Amino-5-fluorophenyl)propanoic acid |

| 2 | Intramolecular Amidation (Lactamization) | 6-Fluoro-3,4-dihydroquinolin-2(1H)-one |

Application As a Synthetic Intermediate and Building Block in Advanced Chemical Syntheses

Precursor Role in the Synthesis of Complex Organic Architectures

3-(5-Fluoro-2-nitrophenyl)propanoic acid is a strategic starting material for constructing complex organic molecules. The functional groups on the molecule provide multiple reaction handles that can be addressed selectively to build intricate molecular architectures.

The Carboxylic Acid Group: This functional group is a primary site for modification. It can be readily converted into esters, amides, acyl halides, or acid anhydrides, allowing for its coupling with a wide array of other molecules. For instance, it can be linked to alcohols or amines to form larger structures.

The Nitro Group: The ortho-nitro group is a key feature that can be chemically transformed in several ways. A common and powerful transformation is its reduction to an amine (aniline derivative). This newly formed amino group can then participate in reactions such as diazotization, amide bond formation, or serve as a directing group in further aromatic substitutions. The cyclization of derivatives via reactions involving both the amino group and the propanoic acid side chain is a common strategy to form heterocyclic ring systems.

The Fluoro Aromatic System: The fluorine atom and the nitro group activate the aromatic ring for certain types of reactions. The fluorine atom, in particular, can influence the electronic properties of the ring and can be a site for nucleophilic aromatic substitution under specific conditions. This allows for the introduction of additional complexity and functionality onto the aromatic core.

These reactive sites make the compound a valuable building block for generating diverse and complex molecular frameworks, which are often sought after in materials science and medicinal chemistry.

Utility in the Construction of Biologically Relevant Scaffolds (Methodological Focus)

The structural framework of this compound is particularly suited for the synthesis of heterocyclic scaffolds, which are core components of many biologically active compounds. nih.govmdpi.com Research on analogous propanoic acid derivatives has demonstrated their utility in forming scaffolds with potential antimicrobial and anticancer properties. nih.govmdpi.com

Methodologically, the synthesis of these scaffolds often involves a sequence of reactions that take advantage of the molecule's functional groups. A typical synthetic approach involves:

Reduction of the Nitro Group: The transformation of the nitro group to an amine is frequently the initial step. This creates a nucleophilic center on the aromatic ring.

Intramolecular or Intermolecular Cyclization: The resulting amino group, along with the carboxylic acid side chain, can participate in cyclization reactions. For example, intramolecular condensation can lead to the formation of lactams. Alternatively, the amine and carboxylic acid can react with other bifunctional molecules in intermolecular reactions to construct more complex heterocyclic systems like thiazoles or pyrrolidones. mdpi.com

The presence of the fluorine atom on the phenyl ring is also significant from a medicinal chemistry perspective, as fluorine substitution is a well-established strategy for modulating the metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates. nih.gov

Table 1: Methodologies for Constructing Biologically Relevant Scaffolds

| Synthetic Step | Reagents & Conditions | Resulting Scaffold Type | Biological Relevance |

|---|---|---|---|

| Nitro Reduction | Catalytic Hydrogenation (e.g., H₂, Pd/C) or Metal-mediated (e.g., SnCl₂, Fe/HCl) | 3-(2-Amino-5-fluorophenyl)propanoic acid | Intermediate for further cyclization |

| Lactam Formation | Activating agent (e.g., DCC, EDC) followed by heating | Dihydroquinolinone derivative | Common in CNS-active compounds |

| Heterocycle Formation | Reaction with bifunctional reagents (e.g., α-haloketones) | Thiazole, Pyrrolidone, etc. mdpi.com | Scaffolds for antimicrobial and anticancer agents nih.govmdpi.com |

Incorporation into Polymerization Research (Emphasis on Monomer Synthesis)

While direct polymerization of this compound is not typical, its structure makes it an excellent candidate for conversion into a functional monomer for subsequent polymerization. The synthesis of specialized monomers often involves modifying a core molecule to introduce a polymerizable group.

A common strategy would be to modify the carboxylic acid function. For example, it could be reacted with a molecule containing a polymerizable moiety, such as a vinyl group or a norbornene ring, via an ester or amide linkage. Research has demonstrated the successful synthesis of norbornene-derived monomers from bio-based phenolic acids through enzymatic transesterification, a method that could be adapted for this compound. frontiersin.org

Potential Monomer Synthesis Pathway:

Esterification/Amidation: The carboxylic acid of this compound could be reacted with a hydroxyl- or amine-functionalized polymerizable molecule, such as 2-hydroxyethyl methacrylate (B99206) (HEMA) or 5-norbornene-2-methanol.

Polymerization: The resulting monomer, now containing a polymerizable double bond, could be incorporated into a polymer chain using techniques like Ring-Opening Metathesis Polymerization (ROMP) or free-radical polymerization.

The nitro- and fluoro-substituted phenyl group would then be a pendant group on the polymer chain, imparting specific properties such as altered refractive index, thermal stability, or a site for post-polymerization modification.

Contributions to Fragment-Based Drug Discovery Strategies (Chemical Methodology Focus)

Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds in drug development. nih.gov This approach starts by screening small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. nih.gov this compound possesses several characteristics that make it an ideal candidate for inclusion in a fragment library.

Key Properties for FBDD:

Low Molecular Weight: Its molecular weight is well within the typical range for fragments (usually < 300 Da).

Chemical Functionality: It contains hydrogen bond donors and acceptors (carboxylic acid, nitro group) that can participate in binding interactions with a protein target.

Presence of Fluorine: The fluorine atom is particularly valuable for FBDD. nih.gov It allows for the use of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy for screening. mdpi.com ¹⁹F-NMR is a highly sensitive and efficient method for detecting fragment binding because there is no background signal from biological macromolecules, making it easier to identify hits. nih.gov

The chemical methodology involves screening a library of fluorinated fragments against a target protein using ¹⁹F-NMR. nih.govmdpi.com A change in the chemical shift or relaxation properties of the fluorine signal upon addition of the protein indicates binding. Once a hit like this compound is identified, its structure can be optimized and grown into a more potent, drug-like molecule.

Table 2: Suitability for Fragment-Based Drug Discovery

| FBDD Parameter | Property of this compound | Methodological Implication |

|---|---|---|

| Molecular Weight | 215.15 g/mol | Adheres to the "Rule of Three" for fragments |

| Key Functional Groups | Carboxylic acid, Nitro group | Provides vectors for binding and future chemical elaboration |

| Unique Atom | Fluorine | Enables highly sensitive ¹⁹F-NMR screening with low background |

| Solubility | Polar groups enhance aqueous solubility | Suitable for biophysical screening assays |

Application as a Photocleavable Linker in Solid-Phase Synthesis

The ortho-nitrobenzyl moiety is a well-known photolabile protecting group, and this chemistry is readily extended to create photocleavable linkers for solid-phase synthesis. nih.govdtu.dk These linkers allow for the attachment of a molecule to a solid support (e.g., a resin bead) during a multi-step synthesis and its subsequent release under mild conditions using UV light, avoiding the need for harsh chemical reagents. dtu.dkresearchgate.net

A close analog, N-(9-Fluorenylmethyloxycarbonyl)-3-amino-3-(4,5-dimethoxy-2-nitrophenyl)propionic acid, has been synthesized and successfully used as a photocleavable linker for solid-phase peptide synthesis. researchgate.netresearchgate.net The underlying principle is directly applicable to this compound.

Mechanism and Application:

Attachment: The carboxylic acid of the linker is coupled to a solid support resin.

Synthesis: A molecule (e.g., a peptide or small organic molecule) is synthesized on the other end of the linker, which is attached to the resin.

Cleavage: Upon completion of the synthesis, the resin is irradiated with UV light (typically around 365 nm). The ortho-nitrobenzyl group undergoes an intramolecular rearrangement (a Norrish Type II reaction), leading to the cleavage of the bond connecting the linker to the synthesized product. dtu.dk

Release: The desired molecule is released from the solid support into the solution, while the resin and linker fragments are removed by simple filtration.

This method is highly valuable as the cleavage conditions are orthogonal to many standard synthetic reactions, preserving the integrity of sensitive functional groups in the final product. nih.govdtu.dk

Advanced Spectroscopic and Structural Elucidation in Research Contexts

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Mechanistic Studies

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 3-(5-Fluoro-2-nitrophenyl)propanoic acid. Both ¹H and ¹³C NMR spectra provide critical information about the chemical environment of each atom.

In ¹H NMR, the aromatic protons exhibit distinct coupling patterns (J-coupling) influenced by the fluorine and nitro group substituents. The fluorine atom, being electronegative, induces characteristic splitting in the signals of adjacent protons. The protons of the propanoic acid side chain typically appear as multiplets in the aliphatic region of the spectrum.

Table 1: Predicted ¹H NMR Data for this compound (Note: These are predicted values; actual experimental values may vary.)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic CH | 7.8 - 8.2 | Multiplet |

| Aromatic CH | 7.2 - 7.5 | Multiplet |

| Aromatic CH | 7.0 - 7.3 | Multiplet |

| -CH₂- (alpha to ring) | ~3.1 | Triplet |

| -CH₂- (alpha to COOH) | ~2.8 | Triplet |

| -COOH | >10 | Broad Singlet |

Mass Spectrometry Techniques for Reaction Pathway Analysis and Molecular Fragmentation

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and fragmentation pattern of this compound. Using techniques like Electrospray Ionization (ESI) or Electron Impact (EI), the molecule is ionized, and the mass-to-charge ratio (m/z) of the molecular ion is measured, confirming its elemental composition.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, allowing for the unambiguous determination of its molecular formula. The fragmentation pattern observed in the mass spectrum offers valuable structural information. Common fragmentation pathways for this molecule would likely involve the loss of the carboxylic acid group (as CO₂ and H₂O), the nitro group (NO₂), and cleavage of the propanoic acid side chain. Analyzing these fragments helps to piece together the molecular structure and can be used to monitor reaction pathways in synthetic studies.

Table 2: Key Molecular Ions and Potential Fragments in Mass Spectrometry

| Ion/Fragment | Description | Expected m/z |

| [M+H]⁺ or [M]⁺ | Molecular Ion | ~216.04 or 215.04 |

| [M-COOH]⁺ | Loss of carboxylic group | ~170.05 |

| [M-NO₂]⁺ | Loss of nitro group | ~169.05 |

X-ray Crystallography for Solid-State Conformational Analysis and Intermolecular Interactions

X-ray crystallography provides the most definitive structural information for a compound in its solid state. By diffracting X-rays through a single crystal of this compound, a precise three-dimensional model of the molecule can be generated. This technique reveals exact bond lengths, bond angles, and torsional angles.

Furthermore, crystallographic data elucidates the solid-state conformation of the molecule, showing the spatial arrangement of the phenyl ring relative to the propanoic acid chain. It also provides invaluable insight into intermolecular interactions, such as hydrogen bonding (e.g., between carboxylic acid groups of adjacent molecules) and π-π stacking of the aromatic rings, which govern the crystal packing and influence the material's physical properties.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Transformations in Situ

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in this compound. Each functional group absorbs infrared radiation or scatters light at a characteristic frequency.

FT-IR Spectroscopy : The O-H stretch of the carboxylic acid group appears as a very broad band, typically in the range of 2500-3300 cm⁻¹. The C=O (carbonyl) stretch is a strong, sharp peak around 1700-1725 cm⁻¹. The asymmetric and symmetric stretches of the nitro group (NO₂) are expected to produce strong absorptions around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively. The C-F bond stretch will also be present.

Raman Spectroscopy : Raman spectroscopy provides complementary information. Aromatic ring vibrations are often strong in the Raman spectrum. The symmetric stretch of the nitro group is also typically a strong Raman band.

These techniques are particularly useful for monitoring chemical reactions in situ, allowing researchers to track the appearance or disappearance of key functional groups and thus follow the progress of a transformation.

Electronic Spectroscopy (UV-Vis) for Elucidating Electronic Transitions and Conjugation Effects

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The aromatic nitro compound system in this compound is expected to absorb UV light. The spectrum would likely show characteristic π → π* transitions associated with the benzene (B151609) ring and n → π* transitions related to the nitro group and the carbonyl group of the carboxylic acid. The position of the maximum absorbance (λ_max) is sensitive to the electronic effects of the substituents and the solvent used for the analysis. This data is useful for understanding the electronic structure and conjugation within the molecule.

Computational and Theoretical Investigations of 3 5 Fluoro 2 Nitrophenyl Propanoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic properties and predicting the chemical behavior of a molecule.

Density Functional Theory (DFT) Studies on Ground State Geometries

Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its ground state geometry. For 3-(5-Fluoro-2-nitrophenyl)propanoic acid, DFT calculations would provide crucial information on bond lengths, bond angles, and dihedral angles. These parameters are essential for understanding the molecule's steric and electronic properties. However, specific DFT studies detailing the optimized geometry of this compound are not available in the reviewed literature.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies and shapes of these orbitals indicate a molecule's ability to donate or accept electrons, respectively. An FMO analysis of this compound would help in predicting its reactivity in various chemical reactions. For instance, the location of the LUMO would suggest the most likely site for nucleophilic attack, while the HOMO's location would indicate the site for electrophilic attack. Specific FMO analysis data for this compound has not been reported in the available scientific literature.

Conformational Analysis and Potential Energy Surface Mapping

Molecules with rotatable bonds, such as the propanoic acid side chain in this compound, can exist in various conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. This is often achieved by mapping the potential energy surface (PES) as a function of key dihedral angles. Such an analysis would reveal the preferred spatial arrangement of the carboxyl group relative to the phenyl ring, which can significantly influence the molecule's biological activity and physical properties. A detailed conformational analysis and PES mapping for this compound is not currently available in published research.

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

Molecular dynamics (MD) simulations provide insights into the time-dependent behavior of a molecule, including its interactions with solvent molecules. For this compound, MD simulations could model its behavior in different solvents, predicting how the solvent affects its conformation and reactivity. This is particularly important for understanding its behavior in biological systems, which are typically aqueous environments. At present, there are no published MD simulation studies specifically investigating this compound.

Reaction Mechanism Elucidation Through Transition State Modeling

Computational chemistry can be used to model the entire course of a chemical reaction, including the high-energy transition state that connects reactants and products. By calculating the structure and energy of the transition state, chemists can gain a deeper understanding of the reaction mechanism and predict reaction rates. For this compound, this could involve modeling reactions such as the cyclization to form a lactam or other intramolecular reactions. However, no studies on the transition state modeling of reactions involving this specific compound have been found.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity. This is achieved by correlating calculated molecular descriptors (such as electronic and steric parameters) with experimentally measured reaction rates. A QSRR study including this compound would require a dataset of related compounds with known reactivities. Such a study would be valuable for predicting the reactivity of new, related compounds without the need for experimental measurements. Currently, no specific QSRR studies featuring this compound have been identified in the scientific literature.

Analytical Methodologies for Research Purity and Reaction Monitoring

Advanced Chromatographic Techniques (HPLC, GC, and SFC) for Reaction Progress and Purity Assessment

Chromatographic methods are fundamental in the separation and quantification of "3-(5-Fluoro-2-nitrophenyl)propanoic acid" from starting materials, intermediates, and impurities. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) are powerful tools for these analyses.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like "this compound". Both normal-phase and reversed-phase HPLC can be employed. A typical reversed-phase method would utilize a C18 column with a mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. researchgate.netpensoft.netpensoft.net The acidic nature of the analyte necessitates the use of an acidic mobile phase to suppress ionization and achieve good peak shape. For instance, a mobile phase of acetonitrile and water with an acid modifier like phosphoric acid or formic acid is often effective. sielc.com

Gas Chromatography (GC) is suitable for volatile and thermally stable compounds. Direct analysis of "this compound" by GC can be challenging due to its polarity and potential for thermal degradation. Therefore, derivatization is often employed to convert the carboxylic acid group into a more volatile ester, such as a methyl or ethyl ester. nih.gov Following derivatization, a capillary GC column with a polar stationary phase is typically used for separation.

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC and GC, particularly for the analysis of polar compounds. chromatographytoday.comresearchgate.netrsc.org SFC uses a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. The polarity of the mobile phase can be tuned by adding a polar co-solvent, such as methanol. rsc.org This allows for the efficient separation of polar analytes like "this compound" with the advantages of faster analysis times and reduced solvent consumption compared to HPLC. researchgate.net

Table 1: Exemplar Chromatographic Conditions for the Analysis of Aromatic Carboxylic Acids

| Technique | Column | Mobile Phase/Carrier Gas | Detector | Typical Application |

| HPLC | C18 (Reversed-Phase) | Acetonitrile/Water with Formic Acid | UV-Vis | Purity assessment and reaction monitoring |

| GC | Capillary column with polar stationary phase | Helium | Flame Ionization Detector (FID) or Mass Spectrometry (MS) | Analysis of volatile derivatives for impurity profiling |

| SFC | Ethylpyridine or other polar stationary phases | Supercritical CO2 with Methanol co-solvent | UV-Vis or MS | Rapid purity analysis of polar compounds |

Hyphenated Techniques (LC-MS, GC-MS) for Identification of By-products and Intermediates

To gain deeper insights into the synthetic process and identify unknown impurities, chromatographic techniques are often coupled with mass spectrometry (MS).

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the analysis of "this compound" and its synthesis-related impurities. nih.govresearchgate.netunimi.it The separation is achieved by the LC system, and the eluting compounds are subsequently ionized and detected by the mass spectrometer. This provides molecular weight information and fragmentation patterns that are crucial for the structural elucidation of unknown by-products and intermediates. Derivatization with reagents like 3-nitrophenylhydrazine (B1228671) (3-NPH) can be used to enhance ionization efficiency and chromatographic retention. nih.govunimi.it

Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for the identification of volatile and semi-volatile by-products that may be present in the reaction mixture. nih.govd-nb.inforesearchgate.netshimadzu.comresearchgate.net As with standalone GC, derivatization of polar functional groups is often necessary. The mass spectrometer provides detailed structural information, allowing for the unambiguous identification of impurities, even at trace levels.

The data generated from these hyphenated techniques is critical for optimizing reaction conditions to minimize the formation of undesirable by-products and to ensure the high purity of the final product.

Table 2: Application of Hyphenated Techniques in the Analysis of "this compound" Synthesis

| Technique | Ionization Method | Information Obtained | Purpose |

| LC-MS | Electrospray Ionization (ESI) | Molecular weight and fragmentation patterns of non-volatile compounds. | Identification of polar intermediates and by-products. |

| GC-MS | Electron Ionization (EI) | Molecular weight and fragmentation patterns of volatile compounds. | Identification of volatile impurities and starting material residues. |

Future Directions and Emerging Research Challenges Pertaining to 3 5 Fluoro 2 Nitrophenyl Propanoic Acid

Development of Novel and Sustainable Synthetic Pathways

The pursuit of environmentally benign and efficient synthetic methodologies is a cornerstone of modern chemistry. For 3-(5-Fluoro-2-nitrophenyl)propanoic acid, future research will likely prioritize the development of novel and sustainable synthetic pathways that adhere to the principles of green chemistry. rsc.org This involves minimizing waste, reducing energy consumption, and utilizing renewable feedstocks where possible.

Current synthetic approaches often rely on traditional methods that may involve harsh reaction conditions or the use of hazardous reagents. A promising future direction lies in the exploration of catalytic methods, including biocatalysis, to improve the sustainability of the synthesis. semanticscholar.orgrsc.org The integration of bio- and chemical catalysis could offer a green route for the production of related carboxylic acids. rsc.org For instance, processes that reduce the number of synthetic steps and eliminate the need for intermediate isolation can significantly enhance efficiency and reduce waste. semanticscholar.org

Furthermore, the development of energy-efficient synthesis techniques, such as microwave-assisted synthesis, could drastically reduce reaction times and energy input compared to conventional heating methods. jddhs.comcem.com Research into solvent recovery and the use of greener solvents, such as water, ionic liquids, or supercritical fluids, will also be crucial in minimizing the environmental footprint of the synthesis of this compound and its derivatives. jddhs.com

Table 1: Comparison of Conventional vs. Sustainable Synthetic Approaches

| Feature | Conventional Synthesis | Sustainable Synthesis |

| Reagents | Often stoichiometric and hazardous | Catalytic and non-toxic |

| Solvents | Volatile organic compounds | Green solvents (e.g., water, bio-solvents) |

| Energy | High energy consumption (conventional heating) | Lower energy consumption (e.g., microwave, ultrasound) |

| Waste | Significant byproduct generation | Minimized waste, atom economy focus |

| Feedstocks | Petroleum-based | Renewable resources |

Exploration of Unprecedented Reactivity and Transformations

The unique arrangement of a carboxylic acid, a nitro group, and a fluorine atom on the phenyl ring of this compound suggests a rich and largely unexplored reactivity profile. The electron-withdrawing nature of the nitro and fluoro groups significantly influences the electronic properties of the aromatic ring and the acidity of the propanoic acid moiety. quora.comstackexchange.comstackexchange.com

Future research should focus on systematically investigating the reactivity of this compound under various conditions. For instance, the ortho-nitro group can participate in intramolecular cyclization reactions, potentially leading to the formation of novel heterocyclic scaffolds. The photochemical reactivity of the nitroaromatic system also presents an intriguing avenue for exploration, as nitrophenols are known to undergo various transformations upon light irradiation. nih.gov

The propanoic acid side chain offers another handle for chemical modification. Transformations such as amidation, esterification, and reduction of the carboxylic acid can provide a diverse array of derivatives with potentially interesting biological or material properties. The selective reduction of the nitro group to an amine would also open up a vast chemical space for further functionalization, such as diazotization and coupling reactions.

Application in Niche Areas of Chemical Science and Methodological Innovation

While the direct applications of this compound are not yet widely established, its structural motifs are prevalent in compounds with significant biological activity. Arylpropionic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs). humanjournals.com The presence of the fluoro and nitro groups could modulate the pharmacological properties of such derivatives. ontosight.aimdpi.com

Therefore, a key future direction is the use of this compound as a versatile building block in medicinal chemistry for the synthesis of novel therapeutic agents. ontosight.aimdpi.com Its derivatives could be screened for a wide range of biological activities, including as potential antimicrobial or anticancer agents. nih.gov The synthesis of derivatives as intermediates for pharmaceuticals is a promising area of investigation. researchgate.net

Beyond medicinal chemistry, this compound could find applications in materials science. Nitroaromatic compounds are used in the manufacture of dyes and other functional materials. ontosight.aimdpi.com The specific substitution pattern of this compound could lead to materials with unique optical or electronic properties.

Integration with Machine Learning Approaches for Reaction Prediction and Optimization

The intersection of artificial intelligence and chemistry is poised to revolutionize how chemical research is conducted. For this compound, machine learning (ML) and AI can play a pivotal role in accelerating research and development.

ML models can be trained on existing chemical reaction data to predict the outcomes of novel transformations of this compound, including identifying potential side products and optimizing reaction conditions for higher yields. github.comnih.govchemrxiv.org This predictive capability can save significant time and resources in the laboratory. optibrium.comchemrxiv.org

Table 2: Potential Machine Learning Applications in the Study of this compound

| Application Area | Machine Learning Tool | Potential Impact |

| Synthesis Planning | Retrosynthesis Algorithms | Design of novel and sustainable synthetic routes. |

| Reaction Optimization | Predictive Models for Yield and Selectivity | Faster optimization of reaction conditions, reducing experimental effort. |

| Reactivity Prediction | Quantum Mechanics-based ML Models | Understanding and predicting the chemical reactivity of the molecule. |

| Property Prediction | QSAR and other predictive models | In silico screening for potential biological activities or material properties. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(5-Fluoro-2-nitrophenyl)propanoic acid, and how can reaction conditions be systematically optimized?

- Methodological Answer : Utilize factorial design experiments to evaluate variables such as temperature, solvent polarity, and catalyst loading. For example, a 2³ factorial design can identify interactions between parameters affecting yield. Reference nitroarene synthesis protocols (e.g., nitration of fluorophenyl precursors under controlled acidic conditions) and monitor intermediates via HPLC .

Q. How can the purity and structural integrity of this compound be validated after synthesis?

- Methodological Answer : Combine multiple analytical techniques:

- LC-MS : Quantify purity and detect byproducts (≥95% threshold recommended) .

- ¹H/¹³C NMR : Confirm regiochemistry of the nitro and fluoro groups on the phenyl ring (e.g., NOE experiments to resolve positional ambiguity) .

- FT-IR : Verify carboxylic acid functionality (C=O stretch ~1700 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Store samples at 4°C (short-term) and -20°C (long-term) under inert gas.

- Monitor degradation via UV-Vis (nitro group photodegradation) and TLC over 30 days. Nitro compounds are prone to reduction; avoid exposure to light or reducing agents .

Advanced Research Questions

Q. How does the electronic effect of the 5-fluoro and 2-nitro substituents influence the compound’s reactivity in nucleophilic acyl substitution?

- Methodological Answer : Perform DFT calculations (e.g., Gaussian 16) to map electrostatic potential surfaces. The nitro group’s electron-withdrawing nature increases carboxylic acid acidity, while the fluoro group’s inductive effect modulates ring electron density. Validate predictions via kinetic studies using amines as nucleophiles .

Q. What strategies can resolve contradictions in reported catalytic efficiencies when using this compound as a pharmaceutical intermediate?

- Methodological Answer : Replicate studies under standardized conditions (solvent, temperature). For example, discrepancies in Suzuki coupling yields may arise from residual moisture; employ Karl Fischer titration to control water content. Cross-validate results using orthogonal catalysis (e.g., Pd vs. Cu-based systems) .

Q. How can computational modeling predict the compound’s binding affinity to biological targets (e.g., enzymes or receptors)?

- Methodological Answer : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS):

- Parameterize the nitro group’s partial charges using RESP fitting.

- Screen against protein databases (PDB) to identify potential targets, such as nitroreductases or fluorinated drug analogs .

Q. What experimental approaches can elucidate the compound’s role in modulating oxidative stress pathways?

- Methodological Answer : Employ fluorescent probes (e.g., CM-H2DCFDA) to track ROS generation in cell cultures. Compare results with structurally similar nitroaromatics to isolate the fluoro substituent’s effect. Validate via Western blot for stress markers (e.g., HO-1, Nrf2) .

Notes for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.